molecular formula C12H10Cl2N2O2S B3930557 Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

Cat. No.: B3930557
M. Wt: 317.2 g/mol
InChI Key: AHMACNTYWDYETJ-UHFFFAOYSA-N
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Description

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- is a substituted sulfonamide featuring a benzene ring with 2,4-dichloro and 3-methyl substituents, coupled to a 3-pyridyl group via the sulfonamide nitrogen. This compound belongs to a broader class of sulfonamide derivatives, which are widely studied for their pharmaceutical and agrochemical applications due to their bioactivity and structural versatility .

Properties

IUPAC Name

2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2O2S/c1-8-10(13)4-5-11(12(8)14)19(17,18)16-9-3-2-6-15-7-9/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMACNTYWDYETJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)S(=O)(=O)NC2=CN=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201332959
Record name 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670171
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

309741-69-3
Record name 2,4-dichloro-3-methyl-N-pyridin-3-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201332959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- typically involves the sulfonation of a suitable benzene derivative followed by chlorination and subsequent introduction of the pyridyl group. One common method involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with 3-aminopyridine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Research has shown that benzenesulfonamides, including the specific compound in focus, exhibit various biological activities:

  • Antimicrobial Properties : Some benzenesulfonamides have been studied for their antimicrobial effects against bacteria and fungi. The presence of the pyridine ring enhances their interaction with biological targets.
  • Enzyme Inhibition : The sulfonamide group is known to inhibit certain enzymes, making these compounds valuable in drug design. For instance, modifications to the sulfonamide structure can lead to potent inhibitors of enzymes like PI3Kα, which is crucial in cancer biology .
  • Therapeutic Potential : The compound has been explored as a potential therapeutic agent against diseases such as human African trypanosomiasis (HAT). Research indicates that similar sulfonamide compounds can inhibit Trypanosoma brucei N-myristoyltransferase (NMT), an enzyme critical for the survival of the parasite .

Applications in Research

The following sections outline specific research applications of benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-:

Drug Development

Benzenesulfonamides are increasingly being investigated for their role in drug development due to their ability to modulate enzyme activity. The structure-activity relationship (SAR) studies have shown that slight modifications can significantly enhance their potency and selectivity against specific targets.

CompoundTarget EnzymeIC50 (µM)Reference
DDD85646TbNMT0.002
Novel SulfonamidePI3Kα4.0

Antiparasitic Research

The compound's potential as an antiparasitic agent is noteworthy. Studies focusing on its ability to penetrate the blood-brain barrier are crucial for treating central nervous system infections caused by parasites like T. brucei. Research indicates that modifications to improve CNS permeability could enhance therapeutic efficacy .

Cancer Research

The inhibition of PI3Kα by modified benzenesulfonamides suggests potential applications in cancer treatment. Compounds that effectively inhibit this pathway could lead to new therapies for various cancers where PI3K signaling is dysregulated .

Case Studies

Several case studies illustrate the effectiveness of benzenesulfonamide derivatives:

  • Case Study 1 : A study evaluated a series of sulfonamides for their inhibitory effects on TbNMT, demonstrating that certain structural features significantly enhance activity against the parasite while maintaining low toxicity .
  • Case Study 2 : Research on PI3Kα inhibitors highlighted how substituents on the benzenesulfonamide scaffold can dramatically affect binding affinity and selectivity, paving the way for targeted cancer therapies .

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- involves its interaction with specific molecular targets, such as enzymes. For instance, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby affecting processes like pH regulation and ion transport in cells .

Comparison with Similar Compounds

Substituent Analysis and Physicochemical Properties

The table below compares the target compound with structurally related benzenesulfonamide derivatives:

Compound Name Substituents Melting Point Key Spectral Data Reference
Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)- 2,4-Cl₂, 3-CH₃, N-(3-pyridyl) Not reported Not available in evidence
4-(Benzylthio)-N-[(3,4-dichlorophenyl)carbamoyl]-3-pyridinesulfonamide (Compound 13) 4-benzylthio, N-(3,4-Cl₂-phenylcarbamoyl) 205–208°C IR: 3377 (NH), 1732 (C=O); ¹H-NMR: δ 4.50 (CH₂), 7.24–8.89 (aromatic); ¹³C-NMR: 35.20–151.49 ppm
N-(6,12-Dioxo-6,12-dihydroindolo[2,1-b]quinazolin-8-yl)benzenesulfonamide N-linked indoloquinazolinone core Not reported Synthetic method: Reacted with substituted benzene sulfonyl chloride
4-Hydroxy-3,5-diiodobenzenesulfonamide 4-OH, 3,5-I₂ Not reported Suppliers listed; no spectral data

Key Observations :

  • Substituent Impact on Melting Points : Compound 13 () exhibits a higher melting point (205–208°C) compared to simpler sulfonamides, likely due to its carbamoyl group and aromatic stacking interactions . The target compound’s methyl group may reduce crystallinity compared to bulkier substituents.
  • Spectral Signatures : The IR spectrum of Compound 13 shows strong NH and C=O stretches, absent in the target compound, which lacks a carbamoyl group. The pyridyl proton signals in both compounds (δ ~7.6–8.9 ppm) suggest similar electronic environments .

Structural Features and Bioactivity Implications

  • Halogenation: The 2,4-dichloro substitution in the target compound may enhance lipophilicity and membrane permeability compared to non-halogenated analogues (e.g., 4-hydroxy-3,5-diiodo derivative in ) .
  • Pyridyl vs.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 2,4-dichloro-3-methyl-N-(3-pyridyl)benzenesulfonamide?

The compound is typically synthesized via nucleophilic substitution reactions. A benzenesulfonyl chloride intermediate is reacted with a 3-aminopyridine derivative under basic conditions. For example, in analogous benzenesulfonamide syntheses, NaH in THF is used as a base to deprotonate the amine, facilitating coupling with the sulfonyl chloride . Reaction progress is monitored via TLC or LC-MS, followed by purification via recrystallization or column chromatography.

Q. How is X-ray crystallography utilized to confirm the molecular structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural validation. Crystals are grown via slow evaporation of a solvent (e.g., DCM/hexane). Data collection uses a diffractometer with Mo-Kα radiation (λ = 0.71073 Å). Structural refinement is performed using SHELXL, which refines parameters like bond lengths, angles, and displacement factors. The final structure is validated using tools like PLATON to check for voids, symmetry, and hydrogen bonding .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is preferred. For metabolomic studies, internal standards (ISTDs) such as 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanol are added during sample preparation to correct for matrix effects and procedural variability. TraceFinder 3.0 software is used for peak integration and quantification .

Advanced Research Questions

Q. How can researchers address challenges in crystallographic refinement for halogen-rich sulfonamides?

Halogen atoms (Cl, F) introduce high electron density, causing absorption errors. Empirical absorption corrections (e.g., SADABS) are applied during data processing. For disordered regions, restraints on displacement parameters and bond distances are imposed in SHELXL. Twinning, common in sulfonamides, is resolved using the TWIN/BASF commands in refinement software .

Q. What strategies mitigate discrepancies in detecting 3-pyridyl metabolites during metabolomic studies?

Discrepancies arise due to low-abundance metabolites or matrix interference. Targeted MS/MS with multiple reaction monitoring (MRM) enhances sensitivity. For absolute quantification, isotopically labeled ISTDs (e.g., deuterated analogs) are spiked into samples prior to extraction. Data normalization against ISTD responses corrects for batch effects .

Q. How can the 3-pyridyl group in this compound be leveraged to design coordination cages?

The 3-pyridyl moiety acts as a ditopic ligand. In heterometallic cage synthesis, Pd(II) or Pt(II) salts are reacted with the sulfonamide ligand in a 1:2 molar ratio. Steric hindrance from the methyl and chloro substituents prevents macrocycle formation, favoring octahedral cages. Structural characterization includes SCXRD and NMR to confirm ligand-metal stoichiometry .

Q. What experimental parameters optimize LC-MS protocols for this sulfonamide in biological samples?

Mobile phase pH (e.g., 0.1% formic acid) enhances ionization in ESI+. Column choice (C18 for hydrophobicity) improves retention. Collision energy is optimized via direct infusion to maximize precursor-to-product ion transitions. Post-column infusion of ISTDs monitors signal stability across runs .

Q. How does steric hindrance from the 2,4-dichloro-3-methyl substituents influence reactivity?

The chloro and methyl groups create steric bulk, reducing nucleophilic attack at the sulfonamide sulfur. Reactivity studies (e.g., hydrolysis kinetics) in buffered solutions (pH 1–13) show stability under acidic conditions but degradation in basic media. DFT calculations (e.g., Gaussian 16) model electronic effects on reaction pathways .

Q. What computational approaches predict binding interactions of this compound with biological targets?

Molecular docking (AutoDock Vina) uses the crystal structure or homology model of the target protein. The InChI-derived 3D structure (PubChem CID) is energy-minimized with AMBER force fields. Binding free energy (ΔG) is calculated via MM-PBSA, and pharmacophore models identify critical interaction sites (e.g., sulfonamide oxygen as H-bond acceptor) .

Q. How can researchers resolve positional isomerism in derivatives of this compound?

Isomeric byproducts (e.g., 3,5-dichloro vs. 2,4-dichloro) are separated via preparative HPLC with a phenyl-hexyl column. Structural elucidation combines NOESY NMR (to assess spatial proximity of substituents) and high-resolution MS to confirm molecular formulas. SCXRD definitively assigns regiochemistry .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-
Reactant of Route 2
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Benzenesulfonamide, 2,4-dichloro-3-methyl-N-(3-pyridyl)-

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